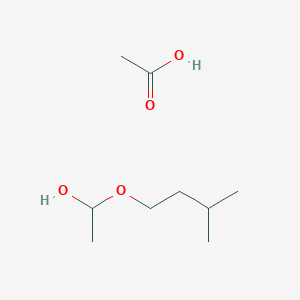![molecular formula C10H12BClNO B12517126 {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl CAS No. 718642-20-7](/img/structure/B12517126.png)
{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl is an organoboron compound characterized by the presence of a boron atom bonded to a hydroxy group and a vinyl group substituted with a 3-chloro-4-(dimethylamino)phenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl typically involves the following steps:
Formation of the Vinylboronate Ester: The initial step involves the reaction of a suitable vinylboronate ester with a halogenated aromatic compound. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Introduction of the Hydroxy Group: The vinylboronate ester is then hydrolyzed to introduce the hydroxy group, forming the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, followed by hydrolysis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized aromatic compounds.
科学的研究の応用
Chemistry
In organic synthesis, {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl serves as a versatile building block for the construction of complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used as a precursor for the synthesis of boron-containing drugs, which are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In materials science, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.
作用機序
The mechanism by which {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can affect signaling pathways and enzyme activities, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methoxy)boranyl
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(fluoro)boranyl
- {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(methyl)boranyl
Uniqueness
The presence of the hydroxy group in {2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl distinguishes it from its analogs, providing unique reactivity and interaction profiles. This hydroxy group enhances its solubility in aqueous media and allows for additional functionalization, making it a more versatile compound in various applications.
特性
CAS番号 |
718642-20-7 |
|---|---|
分子式 |
C10H12BClNO |
分子量 |
208.47 g/mol |
InChI |
InChI=1S/C10H12BClNO/c1-13(2)10-4-3-8(5-6-11-14)7-9(10)12/h3-7,14H,1-2H3 |
InChIキー |
WSLVDPQJSZBZIN-UHFFFAOYSA-N |
正規SMILES |
[B](C=CC1=CC(=C(C=C1)N(C)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


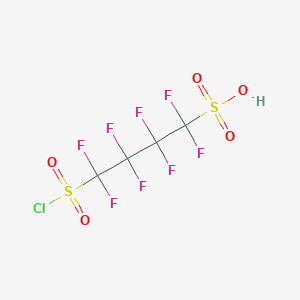
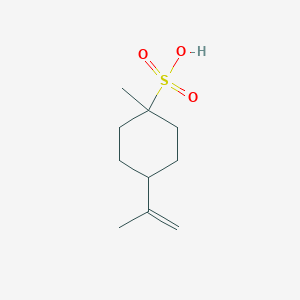
![N-(2-Chloroethyl)-N'-[3-(6-hydroxyhexyl)phenyl]urea](/img/structure/B12517075.png)

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
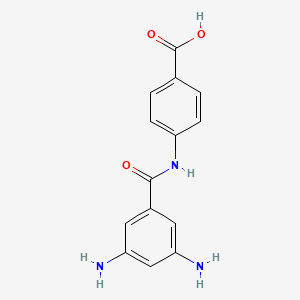
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
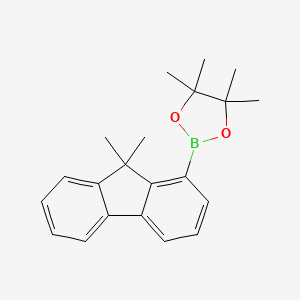
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
